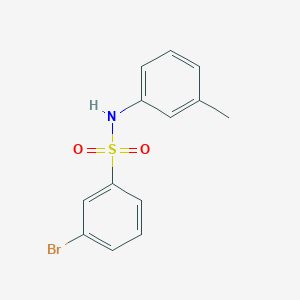
3-bromo-N-(3-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-methylphenyl)benzenesulfonamide, also known as Bromo-3M, is a sulfonamide compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
3-bromo-N-(3-methylphenyl)benzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the pH of the surrounding tissue. This decrease in pH can have an effect on the growth and survival of cancer cells, which are known to thrive in an acidic environment. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been shown to have a cytotoxic effect on cancer cells, while having little effect on normal cells. This selectivity makes it an attractive candidate for further study as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(3-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its potency as an inhibitor of carbonic anhydrase enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, there are also limitations to the use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in lab experiments. Its selectivity for cancer cells may limit its usefulness in studying the role of carbonic anhydrase enzymes in normal cells. Additionally, its potential as a therapeutic agent may make it difficult to study its effects in vivo, as the drug may have unintended effects on the body.
Orientations Futures
There are several potential future directions for the study of 3-bromo-N-(3-methylphenyl)benzenesulfonamide. One area of research could focus on the development of derivatives of 3-bromo-N-(3-methylphenyl)benzenesulfonamide that are even more potent inhibitors of carbonic anhydrase enzymes. Another area of research could focus on the use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in combination with other drugs to enhance its effectiveness as a therapeutic agent. Additionally, further studies could be conducted to investigate the potential use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide in the treatment of other diseases beyond cancer, such as epilepsy and glaucoma. Overall, the potential of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a pharmaceutical agent makes it an attractive candidate for further study and development.
Méthodes De Synthèse
3-bromo-N-(3-methylphenyl)benzenesulfonamide can be synthesized through a variety of methods, including the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a base such as triethylamine. This reaction results in the formation of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a white solid with a melting point of around 180°C. Other methods of synthesis include the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a palladium catalyst, or the reaction of 3-methylbenzenesulfonyl chloride with 3-bromoaniline in the presence of a copper catalyst.
Applications De Recherche Scientifique
3-bromo-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential as a pharmaceutical agent, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in the regulation of acid-base balance in the body, and inhibitors of these enzymes have been used in the treatment of conditions such as glaucoma, epilepsy, and cancer. 3-bromo-N-(3-methylphenyl)benzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, particularly carbonic anhydrase II and IX. This has led to further studies on the potential use of 3-bromo-N-(3-methylphenyl)benzenesulfonamide as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Nom du produit |
3-bromo-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12BrNO2S |
Poids moléculaire |
326.21 g/mol |
Nom IUPAC |
3-bromo-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3 |
Clé InChI |
ARUOMJMZFAERKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)
![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)
![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)
![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)
![N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide](/img/structure/B267642.png)